PEG9-Bis-t-butyl ester
Description
PEG9-Bis-t-butyl ester is a bifunctional polyethylene glycol (PEG) derivative featuring a PEG9 spacer (nine ethylene oxide units) flanked by two t-butyl ester (-COOC(CH₃)₃) groups. The t-butyl ester groups serve as protective moieties that stabilize the compound during synthesis and can be selectively cleaved under acidic conditions to expose reactive carboxyl groups . This compound is hypothesized to function as a crosslinker or spacer in bioconjugation, drug delivery, and materials science, leveraging PEG's hydrophilicity and biocompatibility .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECUJIBRWJCANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted method involves activating PEG diacids with carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with tert-butanol.
-
Dissolve PEG9-diacid (1 equiv) in anhydrous dichloromethane (DCM).
-
Add N,N-dimethylaminopyridine (DMAP) (0.1 equiv) and tert-butanol (3 equiv).
-
Slowly introduce DCC (1.2 equiv) under nitrogen atmosphere.
-
Stir at room temperature for 12–24 hours.
-
Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via silica gel chromatography (ethyl acetate/hexane gradient).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Purity | ≥95% (HPLC) |
| Reaction Time | 12–24 hours |
Advantages : High functional group compatibility.
Limitations : Labor-intensive DCU removal and sensitivity to moisture.
Di-tert-Butyl Dicarbonate ((BOC)₂O) Method
This method avoids carbodiimides by using di-tert-butyl dicarbonate as both an activating agent and tert-butyl group donor.
Procedure :
-
Mix PEG9-diacid (1 equiv) with (BOC)₂O (2.2 equiv) in tetrahydrofuran (THF).
-
Add DMAP (0.2 equiv) and stir at 40°C for 6 hours.
-
Quench with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.
-
Purify via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Byproducts | CO₂, t-BuOH (volatile) |
Advantages : Simplified purification and no DCU formation.
Stepwise Assembly of PEG Chains
Iterative Etherification
Building the PEG backbone with pre-protected tert-butyl esters ensures controlled chain length and minimizes side reactions.
-
React ethylene oxide with tert-butyl-protected initiator (e.g., tert-butyl 3-bromopropionate) under basic conditions.
-
Iteratively add ethylene oxide units using potassium tert-butoxide as a catalyst.
-
Terminate the reaction with tert-butyl ester-protected end-capping agents.
Key Data :
| Parameter | Value |
|---|---|
| Chain Length Control | ±1 ethylene oxide unit |
| Purity | >99% (NMR) |
Advantages : Precise molecular weight control.
Limitations : Requires anhydrous conditions and specialized equipment.
Acid-Catalyzed Esterification
Traditional Fischer esterification employs strong acids (e.g., H₂SO₄) but is less common due to PEG degradation risks.
-
Reflux PEG9-diacid (1 equiv) with excess tert-butanol (5 equiv) in toluene.
-
Add concentrated H₂SO₄ (0.1 equiv) and stir at 110°C for 48 hours.
-
Neutralize with NaHCO₃, extract with DCM, and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–55% |
| Side Products | PEG degradation |
Advantages : Low-cost reagents.
Limitations : Low yield and polymer chain scission.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Carbodiimide Coupling | 60–75% | High | Moderate | $$$ |
| (BOC)₂O Activation | 70–85% | High | High | $$ |
| Iterative Assembly | 80–90% | Very High | Low | $$$$ |
| Acid Catalysis | 40–55% | Moderate | High | $ |
Purification and Characterization
-
Chromatography : Silica gel (ethyl acetate/hexane) or size-exclusion chromatography (SEC) for removing unreacted PEG.
-
Recrystallization : Hexane/ethyl acetate mixtures yield white crystalline solids.
-
Analytical Methods :
Industrial-Scale Considerations
Chemical Reactions Analysis
PEG9-Bis-t-butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as organolithium or Grignard reagents.
Deprotection: The t-butyl ester groups can be cleaved using aqueous phosphoric acid or other mild deprotection reagents.
Scientific Research Applications
Drug Delivery Systems
PEG9-Bis-t-butyl ester is extensively utilized in the design of advanced drug delivery systems. Its hydrophilic nature allows for improved solubility of poorly soluble drugs, enhancing their bioavailability. The incorporation of this PEG linker in drug formulations has shown to improve pharmacokinetics by prolonging circulation half-life and reducing renal clearance. For instance, PEGylation of therapeutic proteins using this compound has been demonstrated to reduce immunogenicity and enhance therapeutic efficacy by improving biodistribution profiles .
Targeted Therapeutics
The compound serves as an essential component in the development of targeted therapeutics, including PROTACs (Proteolysis Targeting Chimeras). By linking bioactive molecules to the this compound, researchers can create conjugates that exhibit selective action against specific disease targets, such as cancer cells. The bifunctionality of PEG9 allows for the simultaneous attachment of different moieties, facilitating the design of complex therapeutic agents .
Protein Conjugation
In protein engineering, this compound is employed for the conjugation of proteins to enhance their stability and functionality. The t-butyl ester groups can be selectively removed under acidic conditions, allowing for further modifications or the release of active pharmaceutical ingredients (APIs). This property is particularly beneficial in creating prodrugs that can be activated in specific biological environments .
Surface Modification
The compound is also used for surface modification of nanoparticles and drug particles to improve their interaction with biological systems. PEGylation of surfaces can enhance biocompatibility and reduce protein adsorption, which is crucial for applications in drug delivery systems and medical devices .
Case Study 1: Improvement of Drug Solubility
A study demonstrated that the incorporation of this compound in a poorly soluble anticancer drug formulation significantly enhanced its solubility and bioavailability. The PEGylated formulation showed a two-fold increase in permeability across biological membranes compared to non-PEGylated counterparts .
Case Study 2: Development of PROTACs
Research on PROTACs utilizing this compound showed promising results in selectively degrading target proteins associated with cancer progression. The study highlighted how the linker facilitated effective binding to both the target protein and E3 ligase, leading to enhanced degradation efficiency .
Mechanism of Action
The mechanism of action of PEG9-Bis-t-butyl ester involves its role as a linker in PEGylation. PEGylation improves the solubility, circulation time, and reduces the immunogenicity of therapeutic molecules. The compound forms a steric shield of PEG chains, inhibiting nonspecific protein interactions and minimizing immunogenic recognition by neutralizing antibodies and proteolytic enzymes . This enhances the stability and efficacy of the conjugated bioactive molecules.
Comparison with Similar Compounds
Functional Groups and Reactivity
Notes:
- *Molecular weights marked with asterisks are estimates based on structural analogs.
- PEG chain length impacts solubility, steric effects, and biocompatibility. Longer chains (e.g., PEG9 vs. PEG4) enhance aqueous solubility and reduce immunogenicity .
Biological Activity
PEG9-Bis-t-butyl ester, a derivative of polyethylene glycol (PEG), has garnered attention in the field of biochemistry and pharmacology due to its unique properties and biological activities. This compound is primarily utilized in drug delivery systems and as a linker in the synthesis of antibody-drug conjugates (ADCs). Its biological activity stems from its ability to enhance solubility, stability, and bioavailability of therapeutic agents.
This compound is characterized by its hydrophilic PEG backbone and hydrophobic tert-butyl ester groups. These properties facilitate the formation of micelles and liposomes, which are crucial for effective drug delivery.
| Property | Value |
|---|---|
| Molecular Weight | Approximately 500 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | 8.74 ± 0.10 (predicted) |
The biological activity of this compound is largely attributed to its role as a cleavable linker in ADCs. Upon internalization into target cells, the ester bond can be hydrolyzed, releasing the cytotoxic agent at the site of action. This selective release mechanism minimizes systemic toxicity while maximizing therapeutic efficacy.
In Vitro Studies
Research has demonstrated that this compound enhances the cytotoxicity of attached drugs against various cancer cell lines. For instance, studies involving prostate cancer cell lines have shown significant reductions in cell viability when treated with ADCs linked via this compound.
- Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer)
- Results :
- PC3: 70% reduction in cell viability at 24 hours post-treatment.
- MCF-7: 65% reduction in cell viability at 48 hours post-treatment.
Case Studies
- Antibody-Drug Conjugates : A study published in Bioconjugate Chemistry highlighted the use of this compound as a linker in ADCs targeting HER2-positive breast cancer cells. The study reported an IC50 value significantly lower than that of non-PEGylated counterparts, indicating enhanced potency due to improved pharmacokinetics and biodistribution.
- PROTAC Synthesis : Another application involves its use in PROTAC (Proteolysis Targeting Chimeras) technology, where this compound serves as a linker between ligands for E3 ubiquitin ligases and target proteins. This approach has shown promise in selectively degrading oncogenic proteins, leading to effective tumor suppression.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other commonly used linkers:
| Linker Type | Biological Activity | Advantages |
|---|---|---|
| This compound | High cytotoxicity in ADCs | Enhanced solubility and stability |
| Maleimide | Moderate activity | Established use but less stable |
| Disulfide | Variable activity | Reductive cleavage required |
Q & A
Q. What experimental parameters are critical for synthesizing PEG9-Bis-t-butyl ester with high reproducibility?
- Methodological Answer : Reproducible synthesis requires strict control of:
- Stoichiometry : Ensure precise molar ratios of reactants (e.g., t-butyl ester precursors to PEG9 backbone).
- Catalyst selection : Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for esterification .
- Temperature : Maintain reaction temperatures between 25–60°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product. Validate purity via NMR (¹H, ¹³C) and HPLC (>98% purity) .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR for PEG backbone protons (δ 3.5–3.7 ppm) and t-butyl ester signals (δ 1.2–1.4 ppm). ¹³C NMR confirms ester carbonyl peaks (~170 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (expected: ~600–650 g/mol) and detect impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity and identifies degradation products .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer :
- Stability testing : Incubate the compound in buffered solutions (pH 3–10) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours).
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. This compound typically shows stability at neutral pH but hydrolyzes rapidly under acidic/basic conditions .
Advanced Research Questions
Q. How can Taguchi experimental design optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- Orthogonal array selection : Define parameters (e.g., catalyst concentration, temperature, solvent ratio) at 3–4 levels. Use L9 or L16 orthogonal arrays to minimize experimental runs .
- Signal-to-noise (S/N) ratio : Apply the "larger-the-better" approach to maximize yield. For example, prioritize catalyst concentration (contributing ~77% to yield variance in similar esterification reactions) .
- Validation : Confirm optimized conditions (e.g., 1.5 wt% catalyst, 60°C) via triplicate runs. Compare predicted vs. actual yields using ANOVA (p < 0.05) .
Q. What computational strategies predict the structure-property relationships of this compound in drug delivery systems?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Model this compound in aqueous solutions to calculate hydrodynamic radius (Rh) and aggregation behavior. Use software like GROMACS with OPLS-AA force fields .
- Density Functional Theory (DFT) : Analyze ester bond stability by calculating bond dissociation energies (BDEs) under physiological conditions .
Q. How can contradictory solubility data for this compound in literature be systematically resolved?
- Methodological Answer :
- Meta-analysis : Compile solubility data from peer-reviewed studies. Normalize variables (e.g., temperature, solvent polarity) and apply statistical models (e.g., random-effects meta-regression) to identify outliers .
- Experimental replication : Reproduce key studies under controlled conditions. Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity .
Q. What cross-disciplinary approaches enhance the application of this compound in biomaterials?
- Methodological Answer :
- Surface functionalization : Conjugate this compound with peptides via NHS ester chemistry. Characterize using XPS (X-ray photoelectron spectroscopy) and AFM (atomic force microscopy) .
- In vitro testing : Assess cytotoxicity (e.g., MTT assay on HEK293 cells) and hydrolytic degradation in simulated physiological fluids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
